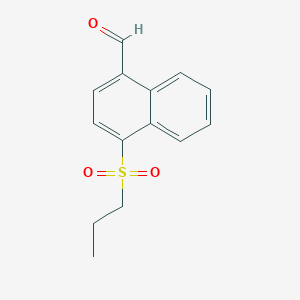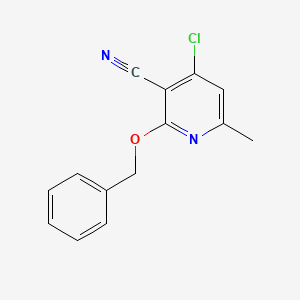
Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acétate de méthyle 2-(6,7-diméthoxy-3,4-dihydroisoquinoléin-1(2H)-ylidène) est un composé organique complexe qui appartient à la classe des dérivés de l'isoquinoléine. Les dérivés de l'isoquinoléine sont connus pour leurs diverses activités biologiques et sont souvent utilisés en chimie médicinale pour le développement d'agents thérapeutiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acétate de méthyle 2-(6,7-diméthoxy-3,4-dihydroisoquinoléin-1(2H)-ylidène) implique généralement la condensation de la 6,7-diméthoxy-3,4-dihydroisoquinoléine avec des dérivés d'acide acétique dans des conditions de réaction spécifiques. Une méthode courante implique l'utilisation de bases de Mannich de la série du naphtalène avec la 6,7-diméthoxy-3,4-dihydroisoquinoléine dans de l'éthanol bouillant ou du o-xylène . Les conditions de réaction exigent souvent la présence d'un catalyseur et une température contrôlée pour garantir l'obtention du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
L'acétate de méthyle 2-(6,7-diméthoxy-3,4-dihydroisoquinoléin-1(2H)-ylidène) subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de quinoléine correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en sa forme entièrement hydrogénée.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau des groupes méthoxy.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium, et des nucléophiles comme les amines et les alcools. Les conditions de réaction impliquent généralement des températures contrôlées et l'utilisation de solvants comme l'éthanol ou le dichlorométhane.
Produits principaux
Les produits principaux formés à partir de ces réactions comprennent divers dérivés de l'isoquinoléine, qui peuvent être ensuite fonctionnalisés pour des applications spécifiques en chimie médicinale et en science des matériaux.
Applications de la recherche scientifique
L'acétate de méthyle 2-(6,7-diméthoxy-3,4-dihydroisoquinoléin-1(2H)-ylidène) présente plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques complexes et comme bloc de construction pour le développement de nouvelles entités chimiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Il est étudié pour ses effets thérapeutiques potentiels, en particulier dans le développement de médicaments ciblant les troubles neurologiques.
Industrie : Le composé est utilisé dans la production de produits chimiques et de matériaux de spécialité présentant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de l'acétate de méthyle 2-(6,7-diméthoxy-3,4-dihydroisoquinoléin-1(2H)-ylidène) implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un inhibiteur ou un modulateur de certaines enzymes ou de certains récepteurs, ce qui conduit aux effets biologiques observés. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
6,7-Diméthoxy-3,4-dihydroisoquinoléine : Un composé étroitement apparenté présentant des caractéristiques structurelles similaires.
6,7-Diméthoxy-1-méthyl-3,4-dihydroisoquinoléine : Un autre dérivé avec un groupe méthyle en position 1.
Unicité
L'acétate de méthyle 2-(6,7-diméthoxy-3,4-dihydroisoquinoléin-1(2H)-ylidène) est unique en raison de ses groupes fonctionnels spécifiques et de sa capacité à subir une large gamme de réactions chimiques. Sa polyvalence en chimie de synthèse et ses activités biologiques potentielles en font un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C14H17NO4 |
|---|---|
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
methyl 2-(6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-ylidene)acetate |
InChI |
InChI=1S/C14H17NO4/c1-17-12-6-9-4-5-15-11(8-14(16)19-3)10(9)7-13(12)18-2/h6-8,15H,4-5H2,1-3H3 |
Clé InChI |
CVEBXPRITHLJKJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)CCNC2=CC(=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[6-(Bromomethyl)naphthalen-1-yl]ethan-1-one](/img/structure/B11854992.png)


![Benzoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester](/img/structure/B11855004.png)
![6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11855010.png)
![Diethyl 4H-thieno[3,2-b]pyrrole-2,5-dicarboxylate](/img/structure/B11855026.png)
![5-Cyclopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11855033.png)

![5-Butoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline](/img/structure/B11855046.png)
![5H-Furo[3,2-g][1]benzopyran-5-one, 9-ethoxy-4-hydroxy-7-methyl-](/img/structure/B11855050.png)



![8-(Naphthalen-1-yl)-7,9-dioxaspiro[4.5]decane](/img/structure/B11855089.png)
